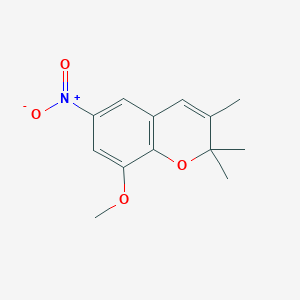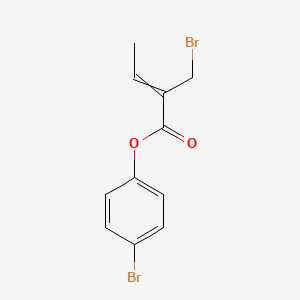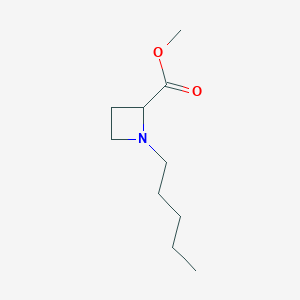
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features an azetidine ring, which is a four-membered ring containing one nitrogen atom. The presence of the azetidine ring makes this compound structurally unique and potentially interesting for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Another method involves the use of diazomethane for the methylation of 2-Azetidinecarboxylic acid. Diazomethane is a highly reactive reagent that can efficiently convert carboxylic acids to their corresponding methyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions to replace the ester group.
Major Products Formed
Hydrolysis: 2-Azetidinecarboxylic acid and methanol.
Reduction: 2-Azetidinecarboxylic acid, 1-pentyl-, methanol.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to protein misfolding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester involves its incorporation into proteins in place of proline. This can lead to alterations in protein structure and function, potentially affecting various biological pathways . The compound’s ability to mimic proline allows it to interact with prolyl-tRNA synthetase and be incorporated into growing peptide chains during protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A homolog of proline with a similar azetidine ring structure.
Proline: A naturally occurring amino acid with a five-membered ring structure.
Pyrrolidine-2-carboxylic acid: Another proline analog with a different ring structure.
Uniqueness
2-Azetidinecarboxylic acid, 1-pentyl-, methyl ester is unique due to its ester functional group and the presence of a pentyl chain. These structural features can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Properties
CAS No. |
62664-90-8 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 1-pentylazetidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-5-7-11-8-6-9(11)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
JLBQQHQTFDYTCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)
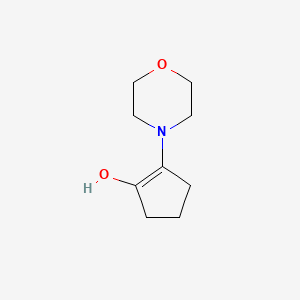
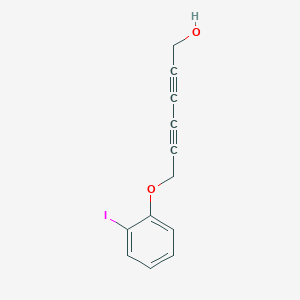


![1,1',1''-(1,3,5-Triazinane-1,3,5-triyl)tris[3-(benzylsulfanyl)propan-1-one]](/img/structure/B14516629.png)
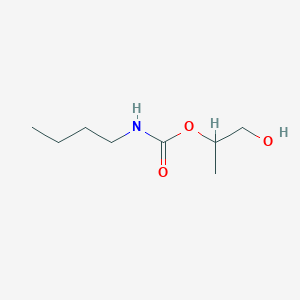
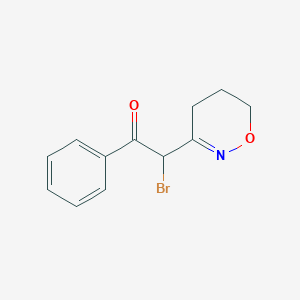
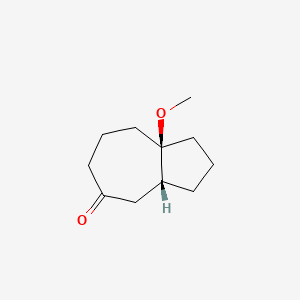
![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)

